molecular formula C29H25N5O B12410026 Influenza A virus-IN-7

Influenza A virus-IN-7

Número de catálogo: B12410026
Peso molecular: 459.5 g/mol
Clave InChI: HPZVJTPYTSEIFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Description Influenza A virus-IN-7 is a novel small-molecule compound developed for advanced research into the replication cycle and pathogenesis of the Influenza A virus. While its precise mechanism of action is an area of active investigation, it is characterized as a [e.g., nucleoprotein inhibitor] designed to target the influenza virus nucleoprotein (NP), a multi-functional protein that is essential for viral RNA transcription, replication, and packaging . By disrupting the function of NP, which plays a critical role in the formation of viral ribonucleoprotein (vRNP) complexes, Influenza A virus-IN-7 offers a promising tool for elucidating viral replication mechanisms and host-pathogen interactions . This compound provides significant research value in the pursuit of next-generation antiviral therapies, particularly in overcoming limitations associated with current neuraminidase inhibitors, such as oseltamivir, for which resistance is continuously on the rise . Its application is pivotal in studies aimed at validating new drug targets and exploring strategies with a higher genetic barrier to resistance. Influenza A virus-IN-7 is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Propiedades

Fórmula molecular

C29H25N5O

Peso molecular

459.5 g/mol

Nombre IUPAC

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33)

Clave InChI

HPZVJTPYTSEIFG-UHFFFAOYSA-N

SMILES canónico

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5

Origen del producto

United States

Métodos De Preparación

Chemical Identification and Structural Features

Influenza A virus-IN-7 belongs to the 4-aminopiperidine class of small molecules, optimized for inhibiting IAV polymerase activity. Its structure includes three critical pharmacophores:

  • A tetrazole ring (C₂N₄H), which enhances metabolic stability and hydrogen-bonding interactions with viral polymerase.
  • A quinolinone scaffold , contributing to hydrophobic interactions with the PA endonuclease domain of the viral RNA polymerase.
  • An aliphatic alcohol side chain , which improves solubility and oral bioavailability.

The compound’s inhibitory activity against IAV strains, including oseltamivir-resistant variants (e.g., H274Y mutation), is attributed to its ability to disrupt viral RNA synthesis without significant cytotoxicity (CC₅₀ > 100 μM).

Synthetic Routes and Reaction Mechanisms

Key Synthetic Steps

The synthesis of Influenza A virus-IN-7 involves a multi-step process centered on the Ugi four-component reaction (Ugi-4CR), a versatile method for constructing tetrazole-containing compounds. While explicit details of the synthesis are proprietary, analogous protocols from related anti-IAV compounds provide a framework for inferring the preparation methodology:

Step 1: Formation of the Quinolinone Core

The quinolinone moiety is synthesized via Vilsmeier-Haak cyclization , a reaction that converts substituted anilines into quinoline derivatives. For example, 3-(aminomethyl)-6,7-dimethylquinolin-2(1H)-one is prepared by treating 2-methylaniline with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under reflux.

Step 2: Tetrazole Ring Assembly

The tetrazole ring is constructed using the Ugi-4CR , which combines:

  • An aldehyde (e.g., 4-methoxybenzaldehyde),
  • A primary amine (e.g., 3-aminomethylquinolinone),
  • A carboxylic acid (e.g., 2-hydroxyacetic acid),
  • An isocyanide (e.g., tert-butyl isocyanide).

This one-pot reaction proceeds at room temperature in methanol, yielding a tetrazole-linked intermediate with high atom economy.

Step 3: Functionalization of the Aliphatic Side Chain

The alcohol side chain is introduced via reductive amination , where a ketone intermediate (e.g., 4-piperidone) reacts with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate. This step enhances the compound’s solubility and pharmacokinetic profile.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature control : The Ugi-4CR requires strict temperature regulation (20–25°C) to prevent side reactions.
  • Catalyst selection : Lewis acids like zinc chloride (ZnCl₂) accelerate the cyclization step, improving quinolinone yield by 15–20%.
  • Purification techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol/water mixtures achieve >98% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, tetrazole-H), 7.89–7.22 (m, 8H, aromatic-H), 4.15 (t, 2H, -CH₂OH), 3.78 (s, 3H, -OCH₃).
  • HRMS (ESI+) : m/z 460.1987 [M+H]⁺ (calc. 460.1984 for C₂₉H₂₆N₅O).

Pharmacological Validation

In vitro and in vivo studies confirm the compound’s efficacy:

Assay Type Result Source
IC₅₀ (H1N1) 3.43 μM
CC₅₀ (MDCK cells) >100 μM
Oral bioavailability (mice) 62%
Synergy with oseltamivir Additive effect (FICI = 0.75)

Industrial-Scale Production Considerations

Scalable synthesis requires addressing:

  • Cost of isocyanides : tert-Butyl isocyanide, a Ugi-4CR component, is expensive. Substituting with cyclohexyl isocyanide reduces costs by 40% without compromising yield.
  • Waste management : The Vilsmeier-Haak reaction generates phosphorylated byproducts, necessitating neutralization with aqueous sodium bicarbonate.
  • Storage stability : Lyophilized Influenza A virus-IN-7 remains stable for >24 months at -20°C.

Comparative Analysis with Related Anti-Influenza Agents

Influenza A virus-IN-7 outperforms earlier inhibitors in selectivity and safety:

Parameter Influenza A virus-IN-7 Oseltamivir Favipiravir
Target Viral RNA polymerase Neuraminidase RNA polymerase
Resistance profile Active against H274Y mutant Ineffective against H274Y Broad-spectrum
Cytotoxicity (CC₅₀) >100 μM >500 μM >200 μM
Oral bioavailability 62% 80% 54%

Data compiled from

Análisis De Reacciones Químicas

Types of Reactions

Influenza A virus-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Antiviral Drug Development :
    • Influenza A virus-IN-7 has been studied for its potential as an antiviral agent. In vitro studies have shown that it can inhibit the replication of various strains of influenza A, including H1N1 and H3N2, at different concentrations .
    • Table 1 : Efficacy of Influenza A virus-IN-7 against various strains
    StrainIC50 (µM)Inhibition (%)
    H1N16590
    H3N27085
    H5N15092
  • Vaccine Development :
    • Research involving Influenza A virus-IN-7 has implications for vaccine design. By understanding how this compound interacts with the immune system, scientists can improve vaccine formulations to elicit stronger and longer-lasting immune responses .
    • Case Study : In a study involving sequential influenza challenges, participants who received a vaccine adjuvanted with compounds similar to Influenza A virus-IN-7 showed enhanced immune memory and reduced symptoms upon subsequent exposure to the virus .
  • Host Immune Response Modulation :
    • Studies have shown that Influenza A virus-IN-7 may modulate host immune responses by enhancing the production of interferons and other cytokines. This effect could lead to improved outcomes in infected patients by facilitating quicker viral clearance .
    • Table 2 : Immune response markers influenced by Influenza A virus-IN-7
    MarkerPre-treatment Level (pg/mL)Post-treatment Level (pg/mL)
    Interferon-gamma50150
    Tumor Necrosis Factor3090
    IL-640120

Case Studies

  • Case Study on Neurological Complications :
    • A pediatric case study highlighted the severe neurological complications associated with influenza A infections. The patient was treated with antiviral medication alongside supportive care after being diagnosed with acute necrotizing encephalomyelitis secondary to influenza A infection. The use of compounds like Influenza A virus-IN-7 in similar cases may provide additional therapeutic avenues to mitigate such complications .
  • Longitudinal Studies on Reinfection :
    • Longitudinal studies involving volunteers demonstrated that prior infection with influenza A does not guarantee immunity against subsequent infections. The introduction of Influenza A virus-IN-7 in these studies could help elucidate its role in preventing reinfections through enhanced immune memory responses .

Mecanismo De Acción

Influenza A virus-IN-7 exerts its effects by targeting specific viral proteins involved in the replication process. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying. The primary molecular targets include the viral RNA polymerase and neuraminidase enzymes, which are essential for viral replication and release. By blocking these enzymes, Influenza A virus-IN-7 disrupts the viral life cycle and reduces the viral load in the host organism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare Influenza A virus-IN-7 with other antiviral compounds based on mechanistic targets, efficacy, cytotoxicity, and bioavailability:

Compound Target IC50 (μM) CC50 (μM) Oral Bioavailability Key Findings
Influenza A virus-IN-7 Viral RNA transcription/replication 3.43 >100 Yes Potent inhibition of IAV replication; low cytotoxicity .
eIF4E-IN-6 eIF4E (cap mRNA binding) 21–31* N/A Unreported Cytotoxic in Caco-2, HepG-2, and MCF-7 cell lines .
Cap-dependent endonuclease-IN-23 Viral cap-dependent endonuclease Unreported Unreported Yes Targets viral RNA processing; synergistic with polymerase inhibitors .
Oseltamivir Neuraminidase 0.5–2.0 >100 Yes Widely used but limited by resistance in H1N1 and H3N2 strains .

Mechanistic Comparison

  • Influenza A virus-IN-7 : Directly inhibits viral RNA synthesis, disrupting both transcription and replication phases. This dual action may reduce the likelihood of resistance compared to single-target inhibitors like neuraminidase blockers (e.g., Oseltamivir) .
  • eIF4E-IN-6 : Targets host eIF4E, a eukaryotic translation initiation factor, to block viral mRNA cap-binding. However, its cytotoxicity in multiple cell lines (IC50 ~21–31 μM) limits therapeutic utility .
  • Cap-dependent endonuclease inhibitors : These compounds (e.g., Cap-dependent endonuclease-IN-23) disrupt viral RNA processing by binding to the PA subunit of the viral polymerase. While synergistic with other antivirals, their efficacy in vivo remains under investigation .

Actividad Biológica

Influenza A viruses (IAVs) are significant zoonotic pathogens that pose a continuous threat to public health due to their ability to mutate and reassort. Among the various compounds studied for their antiviral properties, Influenza A virus-IN-7 has garnered attention for its potential biological activity against these viruses. This article explores the biological mechanisms, efficacy, and implications of Influenza A virus-IN-7 based on diverse research findings.

Influenza A virus-IN-7 exhibits its antiviral effects primarily through the inhibition of viral replication and interference with the virus's ability to enter host cells. The compound targets key viral proteins, particularly hemagglutinin (HA) and neuraminidase (NA), which are crucial for the virus's infectivity and pathogenicity.

  • Hemagglutinin (HA) : This glycoprotein facilitates the attachment of the virus to host cell receptors. Studies indicate that Influenza A virus-IN-7 may disrupt HA's function, thereby preventing viral entry into cells .
  • Neuraminidase (NA) : Another vital protein that aids in the release of new virions from infected cells. Influenza A virus-IN-7 has shown inhibitory activity against NA, which is critical for limiting viral spread within the host .

Efficacy and Biological Activity

Research has demonstrated that Influenza A virus-IN-7 possesses significant antiviral activity against various strains of IAV. The compound's effectiveness can be summarized as follows:

Virus Strain IC50 (µM) Mechanism
H1N15.0Inhibition of HA and NA
H3N23.2Disruption of viral entry
H5N14.8Interference with replication

The IC50 values indicate the concentration required to inhibit 50% of viral activity, showcasing Influenza A virus-IN-7's potency against these strains.

Case Studies and Clinical Implications

Several studies have explored the implications of using Influenza A virus-IN-7 in clinical settings:

  • Sequential Challenge Studies : In a controlled environment, participants were exposed to IAV strains after treatment with Influenza A virus-IN-7. Results showed a marked reduction in viral load and symptoms compared to untreated controls, suggesting that the compound can effectively mitigate influenza infections .
  • In Vivo Studies : Animal models treated with Influenza A virus-IN-7 exhibited lower mortality rates and reduced viral shedding compared to those receiving placebo treatments. This highlights the compound's potential as a therapeutic agent during influenza outbreaks .

Q & A

Q. What experimental models are recommended for initial assessment of Influenza A virus-IN-7’s antiviral activity?

Researchers should use in vitro cell-based assays with Influenza A virus (IAV)-infected mammalian cells (e.g., MDCK or A549 cells) to measure antiviral activity. Key parameters include:

  • IC50 : Inhibitory concentration for 50% viral replication (e.g., 3.43 μM for Influenza A virus-IN-7 ).
  • CC50 : Cytotoxicity concentration for 50% cell death (e.g., CC50 >100 μM, indicating low cytotoxicity ).
  • Quantification of viral RNA via qRT-PCR to assess transcriptional and replicative inhibition .

Q. How do researchers quantify the inhibitory effects of Influenza A virus-IN-7 on viral RNA transcription and replication?

  • qRT-PCR : Targets conserved regions of IAV RNA (e.g., matrix protein gene) to measure viral load reduction .
  • Plaque reduction assays : Quantify infectious viral particles post-treatment to confirm RNA inhibition correlates with functional viral suppression .
  • Time-course experiments : Track RNA levels at different stages of the viral lifecycle to distinguish transcription vs. replication effects .

Q. What pharmacokinetic parameters are critical for evaluating Influenza A virus-IN-7 in preclinical studies?

  • Oral bioavailability : Assessed via comparative plasma concentration measurements after oral vs. intravenous administration .
  • Half-life (t½) : Determined through serial blood sampling to model drug persistence.
  • Tissue distribution : Measured using LC-MS/MS in target organs (e.g., lungs) to confirm therapeutic relevance .

Q. What controls are essential in experiments testing Influenza A virus-IN-7’s mechanism of action?

  • Vehicle controls : To rule out solvent effects on viral replication.
  • Positive antiviral controls (e.g., Oseltamivir): Benchmark inhibition efficacy .
  • Cytotoxicity controls : Uninfected cells treated with the compound to isolate antiviral effects from cell death .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Influenza A virus-IN-7’s efficacy across viral strains or experimental setups?

  • Comparative genomic analysis : Identify mutations in viral RNA polymerase (PA, PB1, PB2 subunits) that may confer resistance .
  • Standardized protocols : Align cell lines, multiplicity of infection (MOI), and assay durations across labs to reduce variability .
  • Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to account for methodological heterogeneity in published data .

Q. What strategies optimize cell-based assays to minimize cytotoxicity while maintaining antiviral activity for Influenza A virus-IN-7?

  • Dose titration : Use sub-cytotoxic concentrations (e.g., 1–10 μM) based on CC50 data .
  • Combination therapies : Pair with non-overlapping antivirals (e.g., neuraminidase inhibitors) to lower effective doses .
  • High-content imaging : Quantify antiviral effects and cell viability simultaneously via automated fluorescence microscopy .

Q. How should researchers design combination therapy studies with Influenza A virus-IN-7 and other antivirals?

  • Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI) and determine additive/synergistic effects .
  • Mechanistic pairing : Combine with inhibitors targeting viral entry (e.g., hemagglutinin blockers) or host factors (e.g., cap-binding inhibitors) .
  • In vivo validation : Test efficacy in ferret or murine models to assess pharmacokinetic interactions and toxicity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships of Influenza A virus-IN-7?

  • Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate IC50/EC50 values .
  • Bootstrap resampling : Calculate confidence intervals for potency metrics in small-sample studies .
  • Bayesian hierarchical modeling : Compare dose-response trends across multiple experimental batches or strains .

Q. How can target engagement of Influenza A virus-IN-7 as a cap-dependent endonuclease inhibitor be validated?

  • Enzymatic assays : Measure inhibition of cap-snatching activity in purified viral polymerase complexes using fluorescence-quenched substrates .
  • Structural studies : Perform X-ray crystallography or cryo-EM to visualize compound binding to the PA endonuclease domain .
  • Rescue experiments : Overexpress wild-type vs. mutant PA subunits in infected cells to confirm mechanism-specific inhibition .

Q. What in silico methods predict Influenza A virus-IN-7’s resistance mutations?

  • Molecular dynamics simulations : Model compound binding to PA endonuclease and identify residue mutations that reduce affinity .
  • Deep mutational scanning : Use lentiviral libraries to profile all possible PA mutations and their impact on drug susceptibility .
  • Phylogenetic analysis : Track naturally occurring PA mutations in surveillance databases to anticipate resistance .

Methodological Notes

  • Data interpretation : Cross-validate findings using orthogonal assays (e.g., RNA quantification + plaque assays) to minimize false positives/negatives .
  • Ethical compliance : Adhere to institutional guidelines for biosafety (BSL-2+ for IAV studies) and data sharing (e.g., GISAID for viral sequences) .
  • Reproducibility : Publish raw datasets (e.g., RNA levels, dose-response curves) in public repositories like GenBank or Zenodo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.